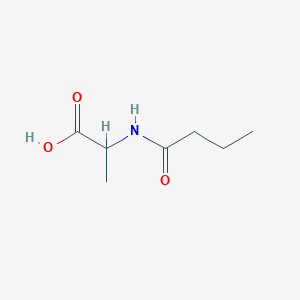

2-Butyrylaminopropionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(butanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIMTCJMOWXMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045005 | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59875-04-6 | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyrylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Oxobutyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyrylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butyrylaminopropionic Acid

Acylation Reactions of Alanine (B10760859) Precursors

The most prevalent method for synthesizing 2-butyrylaminopropionic acid involves the N-acylation of alanine. This approach is favored for its directness and the ready availability of the starting materials.

Butyryl Chloride Acylation Routes

The reaction of alanine with butyryl chloride, a classic example of the Schotten-Baumann reaction, is a widely utilized method for the synthesis of 2-butyrylaminopropionic acid. wikipedia.orggoogle.com This reaction involves the nucleophilic attack of the amino group of alanine on the electrophilic carbonyl carbon of butyryl chloride. A base is typically required to neutralize the hydrogen chloride byproduct formed during the reaction. wikipedia.org

The optimization of reaction parameters is crucial for maximizing the yield and purity of 2-butyrylaminopropionic acid. Key variables that are often fine-tuned include temperature, pH, and reaction time. For instance, carrying out the reaction "in the cold" or at temperatures between 0-8°C has been reported to be effective. rsc.orgresearchgate.net The pH of the reaction mixture is another critical factor; after the initial acylation, the mixture is typically acidified to a pH of 1-3 to facilitate the isolation of the product. researchgate.net The duration of the reaction can also be controlled, with typical times ranging from 1 to 3 hours. researchgate.net

A comparative overview of different reaction conditions reported in the literature is presented below:

| Starting Material | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| D,L-Alanine | Butyryl chloride | Sodium hydroxide (B78521) | Aqueous solution | Cold | Not specified | 132.6 kg from 100 kg Alanine | rsc.org |

| D,L-Alanine | Butyryl chloride | Sodium hydroxide | Acetone (B3395972)/Water | 0-8 | 1-3 | Not specified | researchgate.net |

| D,L-Alanine | Butyryl chloride | Sodium hydroxide | Water | 0-5 | 3-4 | 93 g from 100 g Alanine | unirioja.es |

| D,L-Alanine | Triethylamine (B128534) | Butyryl chloride | Dichloromethane | -10 to 40 | ~2 | Not specified | wikipedia.org |

The choice of solvent system significantly impacts the efficiency of the acylation reaction. The Schotten-Baumann reaction is often performed in a two-phase system, typically consisting of water and an organic solvent. wikipedia.orggoogle.com This allows the base in the aqueous phase to neutralize the generated acid, while the reactants and product remain primarily in the organic phase. wikipedia.org

Several solvent systems have been employed for the synthesis of 2-butyrylaminopropionic acid:

Aqueous Sodium Hydroxide with Butyl Acetate (B1210297) Extraction: In this system, the reaction is carried out in an aqueous solution of sodium hydroxide, followed by extraction of the product into butyl acetate after acidification. rsc.org

Acetone/Water Mixture: A mixture of acetone and water (with volume ratios ranging from 1:1 to 1:3) has been used as the solvent, which can help to reduce the loss of n-butyryl chloride and is suitable for industrial-scale production. researchgate.net

Dichloromethane: Dichloromethane has been used as a solvent in reactions where an organic base like triethylamine is employed. wikipedia.org

Anhydrous Ethyl Acetate: Direct acylation of amino acids can also be achieved in anhydrous ethyl acetate without the presence of a base, where the unreacted amino acid is simply filtered off. acs.orgacs.org

The choice of solvent can affect reaction rates, yields, and the ease of product isolation. For instance, the use of a water-miscible solvent like acetone can create a more homogeneous reaction mixture, potentially increasing the reaction rate. researchgate.net Conversely, a two-phase system with an immiscible organic solvent simplifies the separation of the product from the aqueous phase containing the inorganic salts. wikipedia.orgrsc.org

In the context of the Schotten-Baumann reaction, the primary role of the base (e.g., sodium hydroxide, pyridine) is to act as a scavenger for the hydrogen chloride that is liberated during the acylation of the amine. wikipedia.orgpearson.com This is crucial because the accumulation of acid would protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. acs.org

The mechanism involves the nucleophilic attack of the amine on the acyl chloride, forming a tetrahedral intermediate. The elimination of a chloride ion from this intermediate, facilitated by the deprotonation of the nitrogen by the base, leads to the formation of the amide.

In some cases, organic bases like pyridine (B92270) can also act as nucleophilic catalysts. umich.edu They can react with the acyl chloride to form a highly reactive acylpyridinium ion. This intermediate is then more readily attacked by the amino group of the alanine, regenerating the pyridine catalyst in the process. This catalytic cycle can accelerate the rate of acylation. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with pyridine has also been reported in related acylation reactions. wikipedia.org

Alternative Acylating Agents and Reaction Pathways

Besides the direct use of butyryl chloride, other acylating agents and synthetic strategies have been explored for the preparation of 2-butyrylaminopropionic acid and related N-acyl amino acids.

One notable alternative involves the use of succinimidyl esters . N-hydroxysuccinimide esters of carboxylic acids can be used to acylate amino acids under mild conditions, often at a pH above 10 in an organic or aqueous-organic medium. nih.govwikipedia.org This method can offer better selectivity, particularly for the acylation of the terminal amino group in diamino acids. nih.gov

Enzymatic synthesis represents another significant alternative pathway. Aminoacylases, for example from Streptomyces ambofaciens, have been shown to catalyze the acylation of amino acids in an aqueous medium. nih.gov This biocatalytic approach is attractive due to its potential for high selectivity and operation under environmentally benign conditions, offering an alternative to the chemical Schotten-Baumann reaction. umich.edu Lipases are another class of enzymes that can be employed for the synthesis of N-acyl amino acids. nih.gov

A variety of other acylating agents have been reported for the acylation of amines in general, which could potentially be applied to the synthesis of 2-butyrylaminopropionic acid. These include other acid anhydrides, N-acylbenzotriazoles, and thioacids. researchgate.net

Enantioselective Synthesis of 2-Butyrylaminopropionic Acid Stereoisomers

The development of methods for the enantioselective synthesis of the L- or D-stereoisomer of 2-butyrylaminopropionic acid is of significant interest, particularly for applications in pharmaceuticals and biological studies. Several general strategies for the asymmetric synthesis of N-acyl amino acids are applicable.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. For example, oxazolidinones derived from amino acids can be used as chiral auxiliaries to direct the alkylation or acylation of the amino acid with high diastereoselectivity. wikipedia.orgrenyi.hu After the desired stereocenter is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Kinetic resolution is another powerful technique. This can be achieved through chemical or enzymatic means. In enzymatic kinetic resolution, an enzyme, such as a lipase (B570770) or an acylase, selectively acylates one enantiomer of a racemic amino acid, leaving the other enantiomer unreacted. unipd.itmdpi.com For instance, a lipase could be used to selectively hydrolyze one enantiomer of a racemic ester of 2-butyrylaminopropionic acid. Dynamic kinetic resolution (DKR) is an extension of this, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. wikipedia.org

Asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer over the other, is a highly efficient approach. This can involve transition metal catalysts with chiral ligands or organocatalysts. researchgate.netnih.gov For instance, enantioselective hydrogenation of a dehydroamino acid precursor in the presence of a chiral rhodium catalyst is a well-established method for producing chiral amino acids. researchgate.net

A summary of potential enantioselective strategies is provided below:

| Strategy | Description | Key Features | Potential Application to 2-Butyrylaminopropionic Acid |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective transformations. wikipedia.orgrenyi.hu | High diastereoselectivity, well-established methods (e.g., Evans oxazolidinones). | Acylation of an alanine derivative attached to a chiral auxiliary. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. unipd.itmdpi.com | High enantioselectivity, mild reaction conditions. | Selective acylation of D- or L-alanine with a butyryl donor, or selective hydrolysis of racemic N-butyrylalanine ester. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. wikipedia.org | Theoretical 100% yield of a single enantiomer. | Combination of an enzyme for selective acylation/deacylation with a racemization catalyst. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. researchgate.netnih.gov | High catalytic efficiency, atom economy. | Asymmetric hydrogenation of a corresponding dehydroamino acid precursor. |

Chiral Pool Approaches Utilizing Alanine Enantiomers

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final molecule. uvic.caiipseries.org Alanine, existing in both L- and D-enantiomeric forms, is a prime candidate from the chiral pool for the synthesis of stereochemically defined 2-butyrylaminopropionic acid. This approach inherently preserves the stereocenter of the starting alanine, directly leading to the corresponding enantiomer of the N-acylated product.

The fundamental reaction in this approach is the N-acylation of the alanine enantiomer. This is typically achieved by reacting the amino acid with a butyrylating agent, such as butyryl chloride or butyric anhydride (B1165640). The reaction is often carried out in an alkaline medium to deprotonate the amino group, enhancing its nucleophilicity towards the acylating agent. bibliotekanauki.pl For instance, a general method for the acylation of amino acids involves the use of an acyl anhydride in an alkaline solution. bibliotekanauki.pl This method, while demonstrated for other amino acids like DL-phenylglycine with butyric anhydride, establishes a procedural basis for the synthesis of N-butyryl-alanine. bibliotekanauki.pl

The choice of the specific alanine enantiomer (L-alanine or D-alanine) dictates the stereochemistry of the resulting 2-butyrylaminopropionic acid. For example, using L-alanine would yield (S)-2-butyrylaminopropionic acid, while D-alanine would produce the (R)-enantiomer. The primary advantage of this method is its stereospecificity, which is crucial for applications where a single enantiomer is required.

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a powerful alternative for producing enantiomerically enriched compounds from prochiral or racemic precursors. iipseries.org In the context of 2-butyrylaminopropionic acid, these methods aim to create the chiral center at the alpha-carbon during the synthesis or to selectively acylate one enantiomer from a racemic mixture of alanine.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. uclm.es Chiral Lewis acid catalysts, for example, have been effectively used in a variety of asymmetric transformations. sigmaaldrich.com These catalysts can create a chiral environment around the substrate, directing the approach of the reagents to favor the formation of one enantiomer over the other. uvic.ca For the synthesis of N-acyl amino acids, catalytic enantioselective C-acylation of N-acylated amino acid precursors has been developed, which can lead to Cα-tetrasubstituted α-amino acid derivatives with high enantioselectivity. rsc.org

Another approach is the enantioselective acylation of amines catalyzed by enzymes such as aminoacylase (B1246476) I. researchgate.net These biocatalysts exhibit high stereoselectivity and can be used for the kinetic resolution of racemic mixtures of N-acyl-amino acids or in synthetic applications by reversing the hydrolytic reaction. researchgate.net Furthermore, tandem catalytic systems, for instance using palladium and an isothiourea catalyst, have been developed for the enantioselective synthesis of α-amino acid derivatives. acs.org While not specifically detailed for 2-butyrylaminopropionic acid, these advanced catalytic methods represent the forefront of asymmetric synthesis and are applicable to the production of a wide range of chiral N-acyl amino acids.

| Asymmetric Synthesis Approach | Description | Potential Application for 2-Butyrylaminopropionic Acid |

| Chiral Lewis Acid Catalysis | Utilizes chiral Lewis acids to create a chiral environment, directing the stereochemical outcome of the acylation reaction. sigmaaldrich.com | Catalytic butyrylation of an alanine precursor, guided by the chiral catalyst to yield an enantiomerically enriched product. |

| Enzyme-Catalyzed Acylation | Employs stereoselective enzymes, like aminoacylase, to acylate the amino group of alanine. researchgate.net | Kinetic resolution of racemic alanine via selective N-butyrylation or direct enantioselective synthesis from a prochiral precursor. |

| Tandem Catalysis | Combines multiple catalytic systems to perform sequential reactions in one pot, achieving high stereoselectivity. acs.org | A potential multi-step, one-pot synthesis starting from simpler precursors to build the 2-butyrylaminopropionic acid molecule with high enantiomeric purity. |

Large-Scale Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of N-acyl amino acids like 2-butyrylaminopropionic acid presents several challenges. Traditional methods often rely on the Schotten-Baumann reaction, which involves the use of acyl chlorides (like butyryl chloride) and a base. researchgate.netuni-duesseldorf.de While effective, this method has significant drawbacks for large-scale manufacturing.

Industrial Scale-Up Challenges and Solutions

The industrial production of N-acyl amino acids faces several key hurdles. The use of acyl chlorides is problematic due to their hazardous nature and the generation of stoichiometric amounts of salt by-products (e.g., sodium chloride), which complicates product purification and leads to significant waste streams. google.comresearchgate.net Furthermore, the reaction often requires organic solvents to solubilize the reactants, adding to the cost and environmental impact of the process. uni-duesseldorf.de

Key Challenges in Large-Scale Synthesis:

Hazardous Reagents: Acyl chlorides are corrosive and react violently with water.

Waste Generation: The Schotten-Baumann reaction produces a mole of salt for every mole of product, leading to high waste output. google.com

Solvent Use: The need for organic solvents increases process costs and environmental concerns.

Product Purification: Separation of the desired N-acyl amino acid from unreacted starting materials and by-products can be complex and energy-intensive.

To address these challenges, the industry is increasingly looking towards alternative synthetic routes. One promising solution is the use of enzymatic synthesis, which can operate under milder conditions and often in aqueous media, thereby avoiding hazardous reagents and reducing waste. researchgate.netnih.gov Another approach involves the use of alternative acylating agents, such as fatty acid esters, in catalyzed reactions, although these can present their own challenges like slower reaction rates and the need for specialized catalysts. google.com The development of continuous flow processes is also being explored to improve efficiency, safety, and scalability. tandfonline.comtandfonline.com

| Challenge | Traditional Approach (Schotten-Baumann) | Potential Solution |

| Hazardous Reagents | Use of butyryl chloride. | Enzymatic synthesis using butyric acid or its esters. researchgate.netnih.gov |

| Waste Generation | Stoichiometric NaCl by-product. google.com | Biocatalytic routes with higher atom economy. nih.gov |

| Solvent Use | Often requires organic solvents. uni-duesseldorf.de | Aqueous-based enzymatic reactions. researchgate.net |

| Purification | Complex separation from salts and by-products. | Simpler downstream processing due to cleaner reaction profiles in enzymatic synthesis. |

Green Chemistry Principles in 2-Butyrylaminopropionic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes for compounds like 2-butyrylaminopropionic acid. The goal is to develop methods that are more environmentally benign, safer, and more efficient in their use of resources.

A major focus of green chemistry in this context is the replacement of traditional chemical synthesis with biocatalysis. nih.govrsc.org Enzymes such as lipases and aminoacylases are highly selective catalysts that can facilitate the acylation of amino acids under mild, often aqueous, conditions. researchgate.netresearchgate.net This approach avoids the use of hazardous acyl chlorides and the generation of large amounts of salt waste. uni-duesseldorf.de For example, lipase-catalyzed synthesis of N-acyl amino acids has been demonstrated, although yields can sometimes be low, presenting an area for further research and process optimization. academie-sciences.fr

The use of renewable starting materials is another key aspect of green chemistry. Alanine can be produced through fermentation, providing a bio-based feedstock. Similarly, butyric acid can be obtained from the fermentation of biomass. The use of greener solvents, or even solvent-free conditions, is also a critical consideration. academie-sciences.fr Deep eutectic solvents (DES) are being explored as environmentally friendly reaction media for biocatalytic processes. conicet.gov.ar

By adhering to green chemistry principles, the synthesis of 2-butyrylaminopropionic acid can be made more sustainable. This includes maximizing atom economy, using safer chemicals and solvents, designing for energy efficiency, and utilizing renewable feedstocks.

| Green Chemistry Principle | Application in 2-Butyrylaminopropionic Acid Synthesis | | :--- | :--- | :--- | | Prevention of Waste | Shifting from stoichiometric reagents (Schotten-Baumann) to catalytic methods (biocatalysis) to minimize by-product formation. researchgate.netnih.gov | | Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Biocatalytic routes generally offer higher atom economy. | | Use of Safer Chemicals | Replacing hazardous butyryl chloride with less hazardous butyric acid or its esters in enzymatic reactions. uni-duesseldorf.de | | Use of Renewable Feedstocks | Utilizing alanine and butyric acid derived from fermentation processes. | | Catalysis | Employing highly selective and efficient biocatalysts like lipases and aminoacylases instead of stoichiometric reagents. researchgate.netresearchgate.net |

2 Butyrylaminopropionic Acid As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Imidazotriazinone Scaffolds from 2-Butyrylaminopropionic Acid

The transformation of 2-butyrylaminopropionic acid into an imidazotriazinone scaffold is a multi-step process that begins with the activation and modification of the amino acid backbone, followed by sequential cyclization reactions to build the fused heterocyclic system. This pathway typically involves an initial Dakin-West reaction to create a reactive keto-ester intermediate, which then undergoes condensation with nitrogen-containing reagents to form the core ring structures.

The Dakin-West reaction is a classical method for converting an α-amino acid into a keto-amide (or α-acylamino ketone) using an acid anhydride (B1165640) and a base, such as pyridine (B92270). wikipedia.orgalfa-chemistry.comchemeurope.com This reaction is instrumental in transforming 2-butyrylaminopropionic acid into a more synthetically versatile α-oxoamino intermediate, which is a key building block for subsequent heterocycle formation.

The mechanism of the Dakin-West reaction has been extensively studied and is understood to proceed through an "azlactone" pathway. alfa-chemistry.comnih.gov The process begins with the acylation of the carboxyl group of the N-acylated amino acid (like 2-butyrylaminopropionic acid) by an acid anhydride, forming a mixed anhydride intermediate. wikipedia.orgalfa-chemistry.com This initial esterification activates the carboxyl group.

The key steps of the mechanism are as follows:

Activation and Cyclization: The activated mixed anhydride undergoes intramolecular cyclization, where the amide acts as a nucleophile, forming a crucial five-membered heterocyclic intermediate known as an azlactone or oxazolone. wikipedia.orgalfa-chemistry.comnih.gov

Deprotonation: A base, typically pyridine, deprotonates the azlactone at the α-carbon. This step is facilitated by the acidity of the proton and results in a resonance-stabilized anion, which explains the racemization often observed in this reaction. alfa-chemistry.com

Acylation: The azlactone anion is then acylated by another molecule of the acid anhydride. This introduces a second acyl group at the α-carbon. wikipedia.org

Ring Opening and Decarboxylation: The resulting acylated azlactone undergoes ring-opening, which leads to an unstable β-keto acid derivative. alfa-chemistry.com This intermediate readily decarboxylates (loses CO2) to yield the final α-acylamino ketone product. alfa-chemistry.com

Recent mechanistic studies using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS/MS) combined with computational calculations have provided experimental evidence for key intermediates, including the mixed anhydrides and the cyclic acyl-oxazolone, confirming the validity of the originally proposed azlactone pathway. nih.gov

The choice of the catalytic system significantly influences the conditions and efficiency of the Dakin-West reaction. The traditional system employs pyridine as both a base and a solvent, often requiring high temperatures (refluxing conditions) to proceed effectively. wikipedia.orgchemeurope.com

Modern variations have introduced more efficient catalysts that allow the reaction to be performed under milder conditions, which can improve selectivity and substrate tolerance.

| Catalyst/Base | Typical Conditions | Role & Impact |

| Pyridine | Reflux | Acts as both a base and a solvent. High temperatures are necessary. chemeurope.com |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Room Temperature | Used as a catalyst in addition to a base like pyridine. It is a more potent nucleophilic catalyst, accelerating the acylation steps and allowing the reaction to proceed at much lower temperatures. wikipedia.orgchemeurope.comyoutube.com |

| 1-Methylimidazole | Varies | Found to be a selective catalyst for the synthesis of specific ketone types. Its catalytic activity is attributed to the in-situ formation of a highly reactive acylimidazolium species. nih.gov |

| Triethylamine (B128534) | Varies | Can be used as a base, sometimes in conjunction with other catalysts. nih.gov |

The use of catalysts like DMAP not only makes the reaction more energy-efficient but can also be crucial for substrates that are sensitive to high temperatures. chemeurope.comyoutube.com The development of enantioselective variants, using chiral oligopeptide catalysts, has also been reported, demonstrating that the catalytic system can be engineered to control the stereochemical outcome of the reaction. researchgate.netresearchgate.net

The α-oxoamino ester intermediate derived from the Dakin-West reaction is a 1,3-dicarbonyl equivalent, making it an ideal substrate for condensation reactions with dinucleophiles like hydrazides and amidines. These reactions are fundamental for building the pyrazole (B372694) and pyrimidine (B1678525) rings that form the core of the target scaffold.

The construction of the pyrazolopyrimidinone (B8486647) core is a two-stage process involving the sequential formation of two heterocyclic rings.

Pyrazole/Pyrazolone (B3327878) Ring Formation: The first step is the reaction of the α-oxoamino ester (a β-keto ester equivalent) with a hydrazine (B178648) derivative. This is a standard and efficient method for synthesizing pyrazolone rings. nih.gov The hydrazine undergoes a cyclocondensation reaction with the two carbonyl groups of the keto-ester, eliminating water and alcohol to form the stable five-membered pyrazolone ring. nih.govbeilstein-journals.orgresearchwithrowan.com

Pyrimidine Ring Formation: The resulting pyrazolone intermediate, which contains an amino group (or can be derived from a precursor with an amino group), is then reacted with a suitable three-carbon synthon to form the fused pyrimidine ring. A common strategy is the cyclocondensation of a 5-aminopyrazole with a β-ketoester. nih.govbeilstein-journals.orgresearchgate.net This reaction builds the six-membered pyrimidine ring, resulting in the formation of the fused pyrazolo[1,5-a]pyrimidinone scaffold. nih.govbeilstein-journals.org Microwave-assisted protocols have been developed to significantly accelerate this step, improving yields and reducing reaction times compared to conventional heating methods. nih.govd-nb.info

The final step in the synthesis is the formation of the third, fused ring—the triazinone—to complete the imidazotriazinone system. This requires the introduction of additional nitrogen atoms and an intramolecular cyclization. A common strategy involves modifying the pyrazolopyrimidinone core to introduce the necessary functional groups for the final ring closure.

One plausible pathway involves the use of a 5-aminopyrazole precursor that already contains the functionality for the third ring. For instance, if the pyrazole precursor has a nitrile or carboxamide group adjacent to the amino group, this functionality can be used to build the final ring.

A general strategy for forming a fused triazine ring involves:

Diazotization: An amino group on the pyrazole ring can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. beilstein-journals.org

Intramolecular Cyclization: The highly reactive diazonium salt can then be trapped intramolecularly by a nearby nucleophilic group (such as an amide or a substituted amine side chain) to form the six-membered triazine ring. beilstein-journals.org This cyclative cleavage approach is a known method for constructing fused triazine systems. beilstein-journals.org

Alternative strategies might involve the reaction of the pyrazolopyrimidinone core with reagents that provide the necessary nitrogen atoms, followed by a cyclization step, potentially catalyzed by an acid or base. The specific strategy depends on the substitution pattern of the pyrazolopyrimidinone precursor and the desired final structure of the imidazotriazinone. researchgate.netnih.gov

Condensation Reactions with Amidines and Hydrazides

Derivatization and Functionalization of the Imidazotriazinone Skeleton

The imidazotriazinone core, synthesized from precursors including 2-butyrylaminopropionic acid, is a scaffold that can be chemically modified to create a diverse range of compounds with specific biological activities. google.com Two of the most significant functionalization strategies employed on this skeleton are sulfonylation of its aromatic components and the subsequent coupling with amine-containing moieties like piperazine (B1678402).

A critical step in the synthesis of several potent imidazotriazinone-based compounds is the introduction of a sulfonyl group onto an aromatic ring attached to the core structure. googleapis.com This is typically achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation.

In the synthesis pathway leading to prominent PDE5 inhibitors, the intermediate 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] googleapis.comresearchgate.netnewdrugapprovals.orgtriazin-4-one, which is derived from 2-butyrylaminopropionic acid, undergoes chlorosulfonation. google.comnewdrugapprovals.org This reaction is commonly carried out using a strong sulfonating agent like sulfurochloridic acid (chlorosulfonic acid). googleapis.com The sulfonyl chloride group (-SO₂Cl) is selectively introduced onto the electron-rich ethoxyphenyl ring. The resulting intermediate, 4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f] googleapis.comresearchgate.netnewdrugapprovals.orgtriazin-2-yl)benzene-sulfonic acid chloride, is a highly reactive species, primed for further modification. googleapis.com The successful execution of this step is vital for creating a point of attachment for other functional groups that are essential for the final compound's biological activity.

Table 1: Key Sulfonylation Reaction

| Reactant | Reagent | Product |

|---|

Following sulfonylation, the newly installed sulfonyl chloride group serves as an anchor for introducing amine-containing fragments through a nucleophilic substitution reaction. googleapis.com This is a cornerstone of creating many piperazine-containing drugs. nih.gov The piperazine moiety is a common structural feature in pharmacologically active molecules, valued for its ability to improve solubility and interact with biological targets. ijpsr.com

In the synthesis of vardenafil (B611638), the imidazotriazinone sulfochloride intermediate is reacted with N-ethylpiperazine. googleapis.com The nitrogen atom of the N-ethylpiperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and displaces the chloride ion. nih.gov This specific amine coupling reaction links the piperazine ring to the core imidazotriazinone structure via a sulfonyl bridge, a critical linkage for the molecule's potent inhibitory activity. googleapis.comnih.gov The general utility of amide coupling reactions is well-established for linking carboxylic acids and amines, and similar principles apply to the formation of sulfonamides from sulfonyl chlorides and amines. nih.gov

Application in Phosphodiesterase Type 5 (PDE5) Inhibitor Synthesis

The imidazotriazinone scaffold, constructed using 2-butyrylaminopropionic acid, has found its most prominent application in the creation of phosphodiesterase type 5 (PDE5) inhibitors. researchgate.net PDE5 is a key enzyme in the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, which regulates blood flow in various tissues. nih.gov By inhibiting PDE5, these drugs prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. nih.govdrugbank.com

Vardenafil is a potent and selective PDE5 inhibitor and a prime example of a complex pharmaceutical derived from 2-butyrylaminopropionic acid. nih.govdrugbank.com The synthesis of vardenafil illustrates the journey from a simple starting material to a highly functionalized heterocyclic drug.

The synthesis begins with the acylation of D,L-alanine with butyryl chloride to produce 2-butyrylaminopropionic acid. google.comnewdrugapprovals.org This intermediate is then activated, for example with ethyl chloroxalate, and subsequently undergoes a series of condensation and cyclization reactions with 2-ethoxybenzamidine (B1587185) hydrochloride to form the core imidazotriazinone ring system: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] googleapis.comresearchgate.netnewdrugapprovals.orgtriazin-4-one. google.comnewdrugapprovals.org

The subsequent steps involve the functionalization of this core as previously described:

Chlorosulfonation: The ethoxyphenyl group is sulfonated to introduce a sulfonyl chloride moiety. googleapis.com

Amidation: The resulting sulfochloride is coupled with N-ethylpiperazine to form the final vardenafil molecule. googleapis.com

This synthetic route highlights the indispensable role of 2-butyrylaminopropionic acid in establishing the essential carbon framework of the imidazotriazinone ring.

Table 2: Vardenafil Synthesis Overview

| Step | Starting Material | Key Reagent(s) | Key Intermediate/Product |

|---|---|---|---|

| 1 | D,L-alanine | Butyryl chloride | 2-Butyrylaminopropionic acid |

| 2 | 2-Butyrylaminopropionic acid | Ethyl chloroxalate, 2-ethoxybenzamidine hydrochloride | 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f] googleapis.comresearchgate.netnewdrugapprovals.orgtriazin-4-one |

| 3 | Imidazotriazinone intermediate | Sulfurochloridic acid | 4-ethoxy-3-(...)-benzenesulfonic acid chloride |

| 4 | Sulfonyl chloride intermediate | N-ethylpiperazine | Vardenafil |

The core structure of vardenafil, derived from 2-butyrylaminopropionic acid, serves as a valuable template for the design and synthesis of new chemical entities and analogues. Researchers explore modifications to this scaffold to improve potency, selectivity, or pharmacokinetic properties. nih.gov

For instance, the synthesis of a vardenafil analogue where the ethoxyphenyl group is replaced by a pyridyl moiety has been reported. researchgate.net This demonstrates how different aromatic and heteroaromatic systems can be incorporated to probe the structure-activity relationship at the PDE5 binding site. While this particular analogue did not show potency, such explorations are crucial for drug discovery. researchgate.net Structural studies of PDE5 in complex with various inhibitors reveal that while the core heterocyclic group establishes key interactions within the active site, the peripheral groups, such as the sulfonamide portion, can be modified to engage with other regions of the enzyme, thereby influencing affinity and selectivity. nih.gov This ongoing research into new derivatives based on the imidazotriazinone skeleton underscores the lasting importance of foundational intermediates like 2-butyrylaminopropionic acid in the development of novel therapeutics.

Analytical Methodologies for 2 Butyrylaminopropionic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and quantification of 2-Butyrylaminopropionic acid from unreacted starting materials, byproducts, and other impurities. The choice of technique depends on the specific properties of the analytes of interest.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-acyl amino acids like 2-Butyrylaminopropionic acid due to its versatility in separating complex mixtures. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-volatile, polar compound.

Method development for 2-Butyrylaminopropionic acid focuses on optimizing separation from its precursors, L-Alanine and Butyric Acid, and any potential side-products. A C18 column is a common choice for the stationary phase, offering effective retention for moderately polar compounds. nih.govscielo.br The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net Adjusting the pH of the mobile phase is critical for controlling the ionization state of the carboxylic acid group, thereby influencing its retention time and peak shape. pensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a single run. mdpi.comnih.gov Detection is commonly achieved using a UV/VIS detector, as the amide bond provides sufficient chromophoric activity. researchgate.net

Table 1: Illustrative RP-HPLC Method for 2-Butyrylaminopropionic Acid Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

While 2-Butyrylaminopropionic acid itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is an invaluable tool for the detection and quantification of volatile byproducts and residual solvents from its synthesis. researchgate.net Potential volatile impurities could include unreacted Butyric Acid, which is a volatile fatty acid (VFA), and solvents used in the reaction or purification steps such as toluene (B28343) or ethyl acetate (B1210297). researchgate.netscirp.org

Headspace GC (HS-GC) is a common technique for this purpose, where the vapor phase above the sample is injected into the chromatograph, avoiding contamination of the system with non-volatile matrix components. chromforum.org A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWAX), is typically used for the separation of volatile acids and polar solvents. scirp.org Flame Ionization Detection (FID) is often used for its robust and universal response to organic compounds. scirp.org

Table 2: Example Headspace GC-FID Method for Volatile Impurities

| Parameter | Condition |

| Column | Fused Silica Capillary Column with PEG stationary phase (e.g., 30 m x 0.32 mm, 0.5 µm film) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | 50 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| Injector Temperature | 200 °C |

| Detector (FID) Temp | 250 °C |

| Headspace Vial Temp | 85 °C |

| Headspace Equil. Time | 30 min |

| Injection Mode | Split |

Ion Chromatography (IC) is a powerful technique for the analysis of ionic species and is particularly useful for quantifying small, polar organic acids in complex matrices. nih.govthermofisher.com In the context of 2-Butyrylaminopropionic acid production, IC can be employed to determine the concentration of residual acidic starting materials like L-Alanine, or other acidic impurities that may be difficult to resolve by RP-HPLC. thermofisher.com

The separation in IC is based on ion-exchange interactions between the charged analytes and the ion-exchange resin of the stationary phase. thermofisher.com For anion analysis, a high-pH mobile phase (e.g., potassium hydroxide) is used to ensure the acidic species are deprotonated and can interact with the anion-exchange column. Suppressed conductivity detection is the standard detection method, offering high sensitivity by chemically reducing the background conductivity of the eluent. thermofisher.comthermofisher.com IC coupled with mass spectrometry (IC-MS) can provide even greater specificity and assist in the identification of unknown impurities. nih.govthermofisher.com

Table 3: Representative Ion Chromatography Method for Acidic Impurities

| Parameter | Condition |

| Column | High-capacity anion-exchange column |

| Eluent | Potassium Hydroxide (B78521) (KOH) gradient |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Anion self-regenerating suppressor |

| Column Temperature | 30 °C |

| Injection Volume | 25 µL |

Spectroscopic Characterization in Synthetic Verification

Spectroscopic methods are indispensable for confirming the chemical identity and elucidating the structure of the synthesized 2-Butyrylaminopropionic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework of 2-Butyrylaminopropionic acid, confirming the successful formation of the amide bond between the butyryl group and the alanine (B10760859) moiety.

The ¹H NMR spectrum would show characteristic signals for the protons in each part of the molecule. For instance, the protons of the ethyl group of the butyryl moiety would appear as a triplet and a sextet, while the methyl group of the alanine portion would be a doublet. The proton on the alpha-carbon of the alanine residue would appear as a multiplet. hmdb.caresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the aliphatic chains. nih.gov By comparing the spectra of the product with those of the starting materials (L-Alanine and Butyric Acid), one can unequivocally verify the formation of the desired compound. nbinno.comnbinno.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Butyrylaminopropionic Acid

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Butyryl-CH₃ | ~0.9 (triplet) | ~13 |

| Butyryl-CH₂ | ~1.6 (sextet) | ~19 |

| Butyryl-CH₂-CO | ~2.2 (triplet) | ~38 |

| Amide C=O | - | ~174 |

| Alanine Cα-H | ~4.4 (multiplet) | ~49 |

| Alanine Cβ-H₃ | ~1.4 (doublet) | ~18 |

| Carboxyl C=O | - | ~177 |

| Carboxyl-OH | ~12.0 (broad singlet) | - |

| Amide N-H | ~8.0 (doublet) | - |

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of 2-Butyrylaminopropionic acid and confirming its elemental composition. nbinno.com When coupled with a chromatographic technique like HPLC (LC-MS) or GC (after derivatization), it becomes a powerful tool for identifying impurities. mdpi.comcreative-proteomics.com

Using an ionization technique such as Electrospray Ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, confirming its molecular weight of 159.18 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. researchgate.net The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for N-acyl amino acids include the cleavage of the amide bond and the loss of small neutral molecules like water or carbon dioxide. libretexts.orgresearchgate.net Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom is also a characteristic fragmentation route. miamioh.edu Analysis of these fragment ions allows for the verification of the connectivity of the butyryl and propionic acid moieties. nbinno.comsielc.com

Table 5: Expected Mass Spectrometry Fragments for 2-Butyrylaminopropionic Acid

| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure/Identity |

| 160.1 | [M+H]⁺ (Protonated Molecule) |

| 158.1 | [M-H]⁻ (Deprotonated Molecule) |

| 114.1 | [M-COOH]⁺ (Loss of carboxyl group) |

| 89.1 | [Alanine portion+H]⁺ |

| 71.1 | [Butyryl group C₄H₇O]⁺ |

| 43.1 | [Propyl fragment from butyryl group C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edu Each functional group vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). The spectrum serves as a unique "fingerprint" for the molecule. okstate.edu

For 2-Butyrylaminopropionic acid, the key functional groups are the carboxylic acid (-COOH), the secondary amide (-CONH-), and the alkyl chains (-CH). The expected IR absorption bands for these groups are detailed below.

The carboxylic acid group gives rise to two very characteristic absorptions:

A very broad O-H stretching vibration, typically appearing in the range of 3300-2500 cm⁻¹. vscht.cz This broadness is a result of strong hydrogen bonding between molecules in the solid or liquid state.

A sharp and intense C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid, is typically observed between 1725 and 1700 cm⁻¹. ucalgary.ca

The secondary amide group also has distinct absorption bands:

An N-H stretching vibration, which usually appears as a single sharp peak in the region of 3350-3180 cm⁻¹.

The amide I band (primarily C=O stretching) is a very strong absorption that occurs in the range of 1680-1630 cm⁻¹.

The amide II band (a combination of N-H bending and C-N stretching) is found between 1570 and 1515 cm⁻¹.

The aliphatic portions of the molecule, the butyryl and propionic acid backbones, are identified by C-H stretching and bending vibrations.

Stretching vibrations for C-H bonds in CH₂ and CH₃ groups are typically observed in the 3000-2850 cm⁻¹ region. vscht.cz

Bending vibrations for these groups appear in the fingerprint region, below 1500 cm⁻¹.

The following interactive table summarizes the characteristic IR absorption frequencies for the primary functional groups in 2-Butyrylaminopropionic acid.

| Functional Group | Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Secondary Amide | N-H Stretch | 3350 - 3180 | Moderate, Sharp |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Moderate to Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

Quantitative Analysis Methods

Titrimetric Analysis

Titrimetric analysis, a cornerstone of quantitative chemical analysis, is a highly applicable method for determining the concentration of 2-Butyrylaminopropionic acid. This technique relies on the neutralization reaction between the acidic carboxylic acid group of the analyte and a standard solution of a strong base (the titrant).

The fundamental principle involves the reaction of the carboxylic acid proton with hydroxide ions:

R-COOH + OH⁻ → R-COO⁻ + H₂O

Since 2-Butyrylaminopropionic acid is a monoprotic acid (possessing one titratable carboxylic acid group), the stoichiometry of the reaction is 1:1. The titration is performed by carefully adding a known volume and concentration of a strong base, such as sodium hydroxide (NaOH), to a solution of the analyte. sabanciuniv.edu The equivalence point, where the moles of base added are equal to the initial moles of the acid, can be determined using a pH meter (potentiometric titration) or a colorimetric indicator. sciepub.comstcloudstate.edu

In a potentiometric titration, the pH of the solution is monitored as the titrant is added, and the data is plotted to create a titration curve (pH vs. volume of titrant). stcloudstate.edu The equivalence point is identified as the point of steepest inflection on the curve. This method is particularly useful as it also allows for the determination of the pKa of the carboxylic acid group, which corresponds to the pH at the half-equivalence point. colby.edu

The following table outlines the key parameters for a typical titrimetric analysis of 2-Butyrylaminopropionic acid.

| Parameter | Description | Example |

|---|---|---|

| Analyte | The substance being quantified. | 2-Butyrylaminopropionic acid |

| Titrant | A standard solution of known concentration. | 0.1 M Sodium Hydroxide (NaOH) |

| Reaction | Acid-base neutralization. | C₇H₁₃NO₃ + NaOH → NaC₇H₁₂NO₃ + H₂O |

| Endpoint Detection | Method to determine the equivalence point. | Potentiometric (pH meter) or Colorimetric Indicator (e.g., Phenolphthalein) |

| Calculation | Formula to determine the analyte concentration. | M_acid = (M_base × V_base) / V_acid |

Spectrophotometric Assays

Spectrophotometric assays provide a sensitive method for quantitative analysis based on the absorption of light by a substance. While 2-Butyrylaminopropionic acid itself does not absorb significantly in the UV-visible region, it can be quantified after a chemical reaction that produces a chromophoric (color-absorbing) product. masterorganicchemistry.com

A common approach for amino acids involves derivatization of the amino group. However, in 2-Butyrylaminopropionic acid, the primary amino group is converted to a secondary amide, which prevents direct reaction with common reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) that specifically target primary amines. nih.gov

Therefore, a potential spectrophotometric method would first require the hydrolysis of the amide bond to liberate the free amino acid, L-Alanine, and butyric acid. nbinno.com This is typically achieved by heating the sample in a strong acid or base. Following hydrolysis and neutralization, the liberated L-Alanine can be quantified using a standard spectrophotometric assay.

One such established method is the reaction with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine, which reacts with the primary amino group of the liberated alanine to form a highly absorbing isoindole product. nih.gov The absorbance of this product is then measured at its wavelength of maximum absorbance (λmax), typically around 335-340 nm. The concentration of the original 2-Butyrylaminopropionic acid can then be determined by relating it to the amount of alanine produced, using a calibration curve prepared with known concentrations of L-Alanine.

The steps and parameters for this indirect spectrophotometric assay are summarized in the table below.

| Step | Procedure | Key Parameters |

|---|---|---|

| 1. Hydrolysis | Acid or base-catalyzed hydrolysis to break the amide bond. | e.g., 6 M HCl, elevated temperature. |

| 2. Neutralization | Adjusting the pH of the hydrolyzed sample to the optimal range for the derivatization reaction. | pH ~9.5 for OPA reaction. |

| 3. Derivatization | Reaction of the liberated amino acid (Alanine) with a chromogenic reagent. | Reagent: o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine). |

| 4. Measurement | Measuring the absorbance of the colored product at its λmax. | λmax ≈ 340 nm. |

| 5. Quantification | Determining the concentration from a calibration curve. | Standard: L-Alanine. |

Structure Activity Relationship Sar Investigations of 2 Butyrylaminopropionic Acid Derivatives

Impact of Acyl Group Modifications on Biological Activity

The acyl group, the butyryl moiety in the parent compound, is a primary target for modification in SAR studies due to its significant role in binding interactions. Alterations to this group can profoundly affect the molecule's hydrophobicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

Research into related N-acyl amino acid derivatives has shown that the length and character of the acyl chain are critical determinants of efficacy. For instance, studies on acylated antimicrobial peptides demonstrate a complex, often biphasic, relationship between acyl chain length and activity. While increasing chain length from acetyl (C2) to octanoyl (C8) can progressively enhance activity against certain bacterial strains, further elongation may lead to a decrease in potency or an increase in undesired effects like hemolysis nih.gov. This suggests the existence of an optimal lipophilicity for target interaction.

In the context of N-methyl-D-aspartate (NMDA) receptor ligands, modifications to the acyl group of amino acid derivatives have been shown to modulate their function significantly. The introduction of lipophilic substituents can be well-tolerated, suggesting the presence of a hydrophobic pocket within the receptor's binding site nih.gov. Replacing the linear butyryl chain with more complex structures, such as heterocyclic moieties, has led to derivatives with a wide range of activities, from antagonism to partial agonism nih.gov. These findings indicate that the acyl group's structure can fine-tune the compound's interaction with its biological target.

Table 1: Illustrative Impact of Acyl Group Modification on Biological Activity

This table is a generalized representation based on common SAR findings in related compound classes.

| Acyl Group | Modification Type | General Impact on Activity | Rationale |

|---|---|---|---|

| Acetyl (CH₃CO-) | Shorter Chain | Often results in lower potency compared to butyryl. | Reduced hydrophobic interactions with the target binding site. |

| Propionyl (CH₃CH₂CO-) | Shorter Chain | Intermediate potency, typically lower than butyryl. | Moderate hydrophobic character. |

| Butyryl (CH₃(CH₂)₂CO-) | Parent Compound | Baseline activity. | Reference for comparison. |

| Valeryl (CH₃(CH₂)₃CO-) | Longer Chain | Potency may increase or decrease depending on the target. | Potentially improved hydrophobic interactions, but may introduce steric hindrance. |

| Benzoyl (C₆H₅CO-) | Aromatic Group | Can significantly alter activity and selectivity. | Introduces potential for π-π stacking interactions and changes steric and electronic properties. |

Influence of Amino Acid Stereochemistry on Derivative Efficacy

The core of 2-butyrylaminopropionic acid is derived from the amino acid alanine (B10760859), which possesses a chiral center at its alpha-carbon. Consequently, the compound can exist as two distinct stereoisomers: (R)-2-butyrylaminopropionic acid (derived from D-alanine) and (S)-2-butyrylaminopropionic acid (derived from L-alanine). The stereochemistry at this position is a critical factor in determining biological efficacy because biological targets, such as enzymes and receptors, are themselves chiral.

This chirality dictates that the two enantiomers will have different three-dimensional arrangements of their functional groups. As a result, one enantiomer typically fits more precisely into the target's binding site, leading to a stronger and more effective interaction. This phenomenon, known as stereoselectivity, is a cornerstone of pharmacology. For example, in the synthesis of β-boryl-α-amino acid derivatives, controlling the stereochemistry is paramount as it dictates the final conformation and subsequent biological utility nih.govresearchgate.net.

The differential activity between enantiomers can be dramatic, with one isomer being highly active while the other is significantly less active or even inactive. In some cases, the "inactive" isomer can contribute to off-target effects. Therefore, SAR investigations must evaluate the pure enantiomers separately to elucidate the optimal stereochemical configuration for the desired biological activity. The synthesis of stereochemically pure derivatives is a key strategy in medicinal chemistry to produce more selective and effective agents nih.gov.

Conformational Analysis and Binding Interactions in Derivative Design

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds chemistrysteps.comscribd.com. For a flexible molecule like 2-butyrylaminopropionic acid, which has several rotatable single bonds, a multitude of conformations exist, each with a different potential energy . Only a specific subset of these conformations, often the lower-energy ones, is suitable for binding to a biological target. This active conformation is the three-dimensional shape the molecule adopts to achieve a complementary fit with the binding site.

Understanding the preferred conformation is essential for designing more potent derivatives. By analyzing the structure, researchers can predict how modifications will affect the molecule's shape and its ability to interact with the target. Key binding interactions that stabilize the ligand-target complex include:

Hydrogen Bonds: The amide group (-CO-NH-) in the molecule can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). The terminal carboxylic acid group is also a potent hydrogen bond donor and acceptor. These interactions with specific amino acid residues in the target protein are often crucial for affinity.

Hydrophobic Interactions: The butyryl chain and the methyl group of the propionic acid core are nonpolar and can engage in favorable hydrophobic interactions with nonpolar pockets in the binding site.

Derivative design often involves modifying the structure to lock it into a more bioactive conformation or to introduce new groups that can form additional favorable interactions with the target, thereby increasing binding affinity and efficacy nih.gov.

Computational Chemistry Approaches in SAR Studies

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and testing of new derivatives. These in silico methods can rationalize experimental findings and predict the activity of novel compounds, thereby accelerating the drug design process.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme nih.gov. The process involves placing a 3D model of the derivative into the 3D structure of the target's active site and calculating the most stable binding pose, often quantified by a scoring function that estimates the binding free energy nih.govlew.romdpi.com.

Docking simulations provide detailed insights into the specific interactions that govern binding. For instance, a docking study can reveal:

The key amino acid residues in the active site that interact with the ligand researchgate.net.

The formation of specific hydrogen bonds between the ligand's functional groups (e.g., amide, carboxyl) and the protein.

The role of hydrophobic and π-π stacking interactions in stabilizing the complex.

By docking a series of derivatives, researchers can understand why certain modifications enhance activity while others diminish it. For example, if a bulky acyl group leads to a steric clash with an amino acid residue, docking can identify this unfavorable interaction, explaining a loss of activity. This information is invaluable for designing new derivatives with improved complementarity to the active site.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.govnih.gov. The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their structural properties.

The QSAR process involves several steps:

Data Set: A collection of derivatives with experimentally measured biological activities is required.

Descriptor Calculation: Various physicochemical properties, or "descriptors," are calculated for each molecule. These can include electronic properties (e.g., partial charges), hydrophobic properties (e.g., logP), steric properties (e.g., molecular volume), and topological indices.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) researchgate.netnih.govmdpi.com. A robust model will have high values for these parameters, indicating its ability to accurately predict the activity of new, untested compounds researchgate.net.

QSAR models can provide valuable insights into which molecular properties are most important for biological activity, thereby guiding the design of new derivatives with optimized properties for enhanced efficacy.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Stereospecific 2-Butyrylaminopropionic Acid

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and stereospecific synthetic routes for producing enantiomerically pure L- and D-2-Butyrylaminopropionic acid is a critical first step for detailed biological evaluation.

Conventional chemical synthesis methods for NAAAs, such as the Schotten-Baumann reaction, often utilize harsh reagents like acyl chlorides and may require protective group strategies, particularly for amino acids with functional side chains researchgate.netresearchgate.net. These methods can be inefficient and generate significant chemical waste.

Future research should pivot towards greener and more selective synthetic strategies. Enzyme-catalyzed biotransformation presents a highly desirable alternative to traditional chemical methods researchgate.netnih.gov. The use of hydrolases, such as lipases and aminoacylases, in either aqueous or non-conventional media, offers a promising avenue for the stereoselective synthesis of NAAAs nih.govd-nb.info. These biocatalytic methods operate under mild conditions and can exhibit high enantioselectivity, which is crucial for producing specific stereoisomers for pharmacological testing d-nb.info.

However, challenges in enzymatic synthesis, such as shifting the reaction equilibrium towards synthesis rather than hydrolysis, need to be addressed d-nb.info. Strategies to overcome these hurdles include process engineering, the use of activated acyl donors, and the discovery of novel enzymes with superior synthetic capabilities through metagenomic approaches researchgate.netfrontiersin.org.

| Synthetic Strategy | Description | Advantages | Challenges for Future Research |

| Chemical Synthesis | Typically involves the reaction of an amino acid with an activated carboxylic acid (e.g., acyl chloride) researchgate.net. | Well-established, versatile for various acyl chains and amino acids. | Often requires harsh conditions, use of protecting groups, potential for racemization, and generation of waste products researchgate.net. |

| Enzymatic Synthesis | Utilizes enzymes like lipases or aminoacylases to catalyze the amide bond formation between a fatty acid and an amino acid nih.gov. | High stereospecificity, mild reaction conditions, environmentally friendly ("green chemistry") researchgate.netd-nb.info. | Low yields due to thermodynamic equilibrium favoring hydrolysis, potential need for cofactors or activated substrates d-nb.infofrontiersin.org. |

| Chemo-enzymatic Methods | A hybrid approach combining chemical steps (e.g., to create an activated ester) with an enzymatic step for the final stereoselective N-acylation. | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Requires careful optimization of reaction conditions to ensure compatibility between chemical and enzymatic steps. |

Design of Next-Generation Pharmaceutical Intermediates Based on its Scaffold

The 2-Butyrylaminopropionic acid structure represents a versatile scaffold that can be leveraged for the design of novel pharmaceutical intermediates. The use of amino acids and their derivatives as building blocks in drug discovery is a well-established strategy to improve the pharmacological properties of molecules nih.gov.

Incorporating N-acylated amino acid motifs can enhance crucial drug-like properties, including:

Proteolytic Stability: Peptidomimetics containing unnatural amino acids or N-acylated structures often exhibit increased resistance to degradation by proteases, leading to improved bioavailability and longer duration of action ptfarm.pl.

Membrane Permeability: The butyryl group, a short-chain fatty acid, imparts lipophilicity to the molecule, which can be fine-tuned to optimize transport across cellular membranes.

Solubility: The amino acid component, with its free carboxyl group, can be used to improve the water solubility of drug candidates, for instance, by forming salts nih.gov.

Oral Delivery: Certain N-acylated alpha-amino acids have been demonstrated to act as effective oral delivery agents for protein-based drugs nih.gov.

Future research can focus on using the 2-Butyrylaminopropionic acid scaffold as a starting point for combinatorial chemistry. By systematically modifying both the acyl chain (e.g., varying length, branching, and unsaturation) and the amino acid component (e.g., using different proteinogenic or unnatural amino acids), large libraries of derivatives can be created . These libraries can then be screened to identify novel compounds with desired therapeutic activities, serving as advanced intermediates for lead optimization in various drug discovery programs.

Exploration of Unconventional Biological Activities of N-Acylated Amino Acids

The NAAA family, to which 2-Butyrylaminopropionic acid belongs, is a class of endogenous signaling lipids with a wide array of biological functions nih.govmdpi.com. Many NAAAs are considered part of the expanded "endocannabinoidome" and interact with a range of cellular targets to modulate physiological processes nih.govmdpi.com. While the functions of long-chain fatty acid-conjugated amino acids are more extensively studied, the roles of short-chain NAAAs remain largely unexplored.

Known biological activities of various NAAAs provide a roadmap for investigating 2-Butyrylaminopropionic acid and its derivatives.

| N-Acylated Amino Acid Example | Reported Biological Activity | Potential Therapeutic Area |

| N-arachidonoyl glycine (B1666218) | Antinociceptive effects, agonist of GPR18 huji.ac.ilresearchgate.net. | Pain, Inflammation |

| N-oleoyl-phenylalanine | Regulation of energy homeostasis nih.gov. | Metabolic Disorders |

| N-oleoyl-d-lysine | Selective inhibition of the glycine transporter GlyT2 nih.gov. | Neuropathic Pain |

| Long-chain N-acylated phenylalanines | Uncoupling of mitochondrial respiration frontiersin.org. | Obesity, Diabetes |

| N-stearoyl tyrosine | Neuroprotective activity nih.gov. | Neurodegenerative Diseases |

| N-acyl alanines | In vitro antiproliferative effects nih.gov. | Oncology |

| N-lactoyl & N-succinoyl amino acids | Taste modulation (kokumi, mouthfulness) nih.gov. | Food Science, Nutrition |

Future research should aim to uncover potentially unconventional biological activities for short-chain NAAAs like 2-Butyrylaminopropionic acid. Given that butyrate (B1204436) is a key metabolite produced by gut microbiota with known signaling functions, 2-Butyrylaminopropionic acid could play a role in host-microbiome communication, gut-brain axis signaling, or metabolic regulation. Furthermore, the discovery of NAAAs as taste-modulating compounds in fermented foods suggests that their biological roles may extend to sensory perception and nutrient sensing nih.gov. A systematic investigation of 2-Butyrylaminopropionic acid's effects on various cellular targets, including GPCRs, ion channels, and metabolic enzymes, could reveal novel and unexpected physiological functions nih.gov.

Integration of High-Throughput Screening in Derivative Discovery

To efficiently explore the vast chemical space and biological potential of 2-Butyrylaminopropionic acid derivatives, the integration of high-throughput screening (HTS) is indispensable. Modern HTS platforms allow for the rapid screening of millions of compounds against specific molecular targets or in cell-based phenotypic assays nih.govnuvisan.com.

A forward-thinking research strategy would involve the following steps:

Library Synthesis: Creation of a diverse chemical library based on the 2-Butyrylaminopropionic acid scaffold, incorporating a wide range of acyl chains and both natural and unnatural amino acids .

Assay Development: Design of robust and miniaturized biochemical or cell-based assays relevant to desired therapeutic areas (e.g., receptor binding assays, enzyme inhibition assays, or phenotypic screens for cell viability or differentiation) nuvisan.comresearchgate.net.

HTS Campaign: Execution of large-scale screening campaigns to identify "hit" compounds that exhibit activity in the designed assays nuvisan.com. Advanced technologies such as acoustic dispensing and various optical readouts (e.g., fluorescence, luminescence) enable this to be done efficiently and cost-effectively enamine.net.

Hit-to-Lead Optimization: Following the identification of initial hits, computational chemistry and further medicinal chemistry efforts can be used to refine their structure, improving potency, selectivity, and drug-like properties.

This HTS-driven approach can dramatically accelerate the discovery of novel bioactive molecules derived from the 2-Butyrylaminopropionic acid template, transforming it from a simple chemical compound into a foundational scaffold for next-generation therapeutics.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity data for 2-Butyrylaminopropionic acid?

- Methodology : Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions). Replicate experiments under standardized conditions (e.g., controlled oxygen levels for in vitro studies). Use statistical tools (ANOVA with post-hoc tests) to assess significance of discrepancies. For example, conflicting cytotoxicity results may arise from differences in cell passage number or serum batch variability .

- Data Contradiction Example :

| Study | IC₅₀ (μM) | Cell Line | Serum % |

|---|---|---|---|

| A | 12.3 | HeLa | 10% FBS |

| B | 45.7 | HeLa | 5% FBS |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of 2-Butyrylaminopropionic acid derivatives?

- Methodology : Employ a factorial design to systematically vary substituents (e.g., acyl chain length, stereochemistry). Use computational tools (density functional theory, molecular docking) to predict binding affinities. Validate hypotheses with in vitro assays (e.g., enzyme inhibition kinetics). Include negative controls (e.g., unmodified aminopropionic acid) to isolate pharmacological effects .

Q. How should researchers address ethical considerations when testing 2-Butyrylaminopropionic acid in human-derived cell models?

- Methodology : Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., informed consent for primary cells). Disclose potential conflicts of interest (e.g., funding sources) and ensure data anonymization in publications. Reference guidelines from the Declaration of Helsinki for human tissue use .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response data of 2-Butyrylaminopropionic acid?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report confidence intervals for EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For skewed distributions, apply non-parametric tests (Mann-Whitney U) .

Q. How can researchers validate the stability of 2-Butyrylaminopropionic acid under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.